molecular formula C7H7F2IN2O2 B2811751 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid CAS No. 1946823-30-8

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid

Cat. No.: B2811751
CAS No.: 1946823-30-8
M. Wt: 316.046
InChI Key: NKNVSUKJHSLZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C7H7F2IN2O2 This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid involves multiple steps, typically starting with the preparation of the pyrazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, while the iodine atom can be added through iodination reactions. The propanoic acid moiety is then attached to the pyrazole ring through a series of organic reactions, such as esterification and hydrolysis .

Industrial Production Methods

standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions, would be employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid is not well-documented. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the difluoromethyl and iodine groups. These interactions could modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid is unique due to the presence of both difluoromethyl and iodine groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c8-7(9)6-4(10)3-11-12(6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVSUKJHSLZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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